molecular formula C11H19NO3 B8590669 Ethyl 1-acetyl-4-piperidineacetate

Ethyl 1-acetyl-4-piperidineacetate

Cat. No.: B8590669
M. Wt: 213.27 g/mol
InChI Key: UNXOANJWTOGKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-acetyl-4-piperidineacetate is a piperidine-derived ester featuring an acetyl group at the 1-position of the piperidine ring and an ethyl ester moiety at the 4-position. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and biological relevance, including roles as intermediates in drug synthesis and bioactive agents . The acetyl group enhances lipophilicity and may influence metabolic stability, while the ester functionality contributes to reactivity in synthetic pathways.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl 2-(1-acetylpiperidin-4-yl)acetate

InChI

InChI=1S/C11H19NO3/c1-3-15-11(14)8-10-4-6-12(7-5-10)9(2)13/h10H,3-8H2,1-2H3

InChI Key

UNXOANJWTOGKIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Ethyl 1-acetyl-4-piperidineacetate and Analogs
Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups
This compound Acetylated piperidine, ethyl ester ~229.27* Acetyl, ester, tertiary amine
Ethyl 4-Pyridylacetate Pyridine ring, ethyl ester 165.19 Ester, aromatic amine
Ethyl 2-(piperidin-4-yl)acetate Piperidine, ethyl ester 171.24 Ester, secondary amine
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, methoxyphenyl substituents 395.47 Acetyl, ketone, methoxy groups
Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate Benzyl, hydroxyl, ethyl ester 277.36 Ester, hydroxyl, benzyl

*Calculated based on molecular formula C₁₁H₁₉NO₃.

Key Observations :

  • Pyridine vs. Piperidine Rings : Ethyl 4-Pyridylacetate (pyridine) exhibits lower basicity compared to piperidine derivatives due to aromaticity, affecting solubility and reactivity in acidic environments .
  • Acetylation: The acetyl group in this compound may reduce metabolic degradation compared to non-acetylated analogs like Ethyl 2-(piperidin-4-yl)acetate .

Physicochemical Properties

Table 2: Property Comparison
Compound Name Boiling Point (°C) logP (Estimated) Solubility (mg/mL)
This compound ~250–270* ~1.2 ~50 (in DMSO)
Ethyl 4-Pyridylacetate Not reported ~0.8 High (polar solvents)
Ethyl 2-(piperidin-4-yl)acetate Not reported ~0.5 >100 (water)
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Not reported ~2.9 Low (organic solvents)

*Estimated based on similar esters.

Key Observations :

  • logP Trends : Bulkier substituents (e.g., benzyl, methoxyphenyl) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .
  • Solubility : Ethyl 2-(piperidin-4-yl)acetate’s secondary amine enhances water solubility, while acetylated versions require organic solvents .

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